molecular formula C9H6N2O2 B3188666 5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde CAS No. 22816-01-9

5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B3188666
CAS No.: 22816-01-9
M. Wt: 174.16 g/mol
InChI Key: AVIIWDALERTCOC-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde (CAS 22816-01-9) is a versatile chemical scaffold based on the 1,3,4-oxadiazole heterocycle, a core structure of significant interest in medicinal and materials chemistry. This compound features a reactive aldehyde group at the 2-position, which serves as a crucial handle for further synthetic modification and derivatization, making it a valuable building block for constructing more complex molecules. The 1,3,4-oxadiazole core is known for its electron-withdrawing nature and rigidity, contributing to its broad spectrum of biological activities. Researchers have explored such compounds for their potential anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral properties . Beyond pharmaceutical applications, the 1,3,4-oxadiazole ring is a key component in the development of advanced materials. Its conjugated structure is exploited in the creation of organic light-emitting diodes (OLEDs), laser dyes, scintillators, and optical brighteners . The aldehyde functional group of this specific compound is particularly valuable for synthesizing novel phenylazo-containing dyes and photoswitching molecules, which are prominent in materials science . Chemical Identifier Summary: CAS Number: 22816-01-9 Molecular Formula: C9H6N2O2 Molecular Weight: 174.16 g/mol SMILES: O=CC1=NN=C(O1)C1=CC=CC=C1 Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIIWDALERTCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312449
Record name 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22816-01-9
Record name NSC254984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Structural Properties

Table 1: Key Structural and Electronic Parameters
Compound HOMO-LUMO Gap (eV) LHE Electron Injection Efficiency (ΔGinject) Reference
5-Phenyl-1,3,4-oxadiazole-2-thiol 3.2–3.5 0.85 -1.2 eV (efficient for DSSCs)
5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde 3.0–3.3 0.78 -1.1 eV (moderate efficiency)
5-Phenyl-1,3,4-oxadiazole-2-amine 3.4–3.7 0.65 Not studied
  • 5-Phenyl-1,3,4-oxadiazole-2-thiol exhibits superior LHE (0.85) and electron injection efficiency (-1.2 eV) compared to the carbaldehyde analog, making it more suitable for DSSCs . The thiol group enhances charge transfer due to stronger electron-withdrawing effects.
  • Carbaldehyde derivatives show a narrower HOMO-LUMO gap (3.0–3.3 eV), favoring electronic transitions in photochemical applications .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound Substituent Tested Organisms Inhibition Zone (mm) Reference
5-Phenyl-1,3,4-oxadiazole-2-sulfonylmethyl Sulfonylmethyl-biphenyl-tetrazole B. subtilis, E. coli 18–22
5-Phenyl-1,3,4-oxadiazole-2-carboxamide 4-Methylpyridin-2-yl Not tested N/A
5-Phenyl-1,3,4-oxadiazole-2-dithiocarbamate Dithiocarbamate S. aureus, E. coli 12–15
  • Sulfonylmethyl derivatives demonstrate potent antimicrobial activity (18–22 mm inhibition zones), attributed to the electron-deficient sulfonyl group enhancing membrane penetration .
  • Carbaldehyde analogs are less explored for bioactivity but serve as precursors for bioactive Schiff bases .

Key Research Findings

  • DSSC Applications : Oxadiazole-thiol derivatives outperform carbaldehyde analogs in electron injection efficiency (-1.2 eV vs. -1.1 eV) due to stronger electron-withdrawing effects .
  • Polymer Modifications : Carbaldehyde-functionalized chitosan exhibits enhanced thermal stability and antibacterial properties compared to unmodified polymers .
  • Antimicrobial Activity : Sulfonylmethyl-substituted oxadiazoles show broad-spectrum activity, while carboxamide derivatives remain underexplored .

Q & A

Q. What are the standard synthetic routes for 5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of acylhydrazides or through Vilsmeier–Haack formylation. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) is effective for introducing the aldehyde group onto the oxadiazole core . Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Yields can be improved by anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic substituents.
  • IR Spectroscopy : To identify C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : For molecular ion ([M]+) and fragmentation patterns (e.g., loss of CHO group).
  • Elemental Analysis : To validate purity (>95%) .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

  • Methodological Answer : Use aprotic solvents (e.g., DCM, THF) to prevent aldehyde oxidation. Avoid protic solvents (e.g., H₂O, alcohols) that may form hydrates. Stability is enhanced at low temperatures (0–4°C) and under inert atmospheres. For long-term storage, keep the compound in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., aromatic vs. oxadiazole protons).
  • X-ray Crystallography : For unambiguous confirmation of the molecular structure and hydrogen bonding patterns (e.g., aldehyde group orientation) .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous oxadiazoles .

Q. What strategies are employed to design derivatives of this compound for biological activity studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃ to enhance electrophilicity) or replace the aldehyde with amide/thioamide groups.
  • In Silico Docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) .
  • Biological Assays : Test derivatives against bacterial/viral strains using MIC (Minimum Inhibitory Concentration) protocols .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., aldehyde carbon).
  • Transition State Modeling : Simulate reaction pathways (e.g., with amines) using Gaussian or ORCA software.
  • Solvent Effects : Apply PCM (Polarizable Continuum Model) to evaluate solvent polarity on reaction rates .

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